2-(1-methyl-1H-indazol-5-yl)morpholine
CAS No.:
Cat. No.: VC13908447
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 2-(1-methylindazol-5-yl)morpholine |
| Standard InChI | InChI=1S/C12H15N3O/c1-15-11-3-2-9(6-10(11)7-14-15)12-8-13-4-5-16-12/h2-3,6-7,12-13H,4-5,8H2,1H3 |
| Standard InChI Key | GILSXHFSZABYRY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)C3CNCCO3)C=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a 1-methylindazole core linked to a morpholine ring at the 5-position. Indazole, a bicyclic structure with two adjacent nitrogen atoms, adopts a planar conformation, while the morpholine moiety introduces a six-membered ring containing one oxygen and one nitrogen atom. This hybrid structure enhances both solubility and binding affinity to biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 2-(1-methylindazol-5-yl)morpholine |
| SMILES | CN1C2=C(C=C(C=C2)C3CNCCO3)C=N1 |
| Canonical InChI Key | GILSXHFSZABYRY-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(1-methyl-1H-indazol-5-yl)morpholine typically involves multi-step reactions:
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Indazole Core Formation: Cyclization of 2-methylbenzonitrile with hydrazine hydrate under acidic conditions yields 1-methylindazole.
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Functionalization at C5: Electrophilic substitution or cross-coupling reactions introduce substituents at the 5-position. For example, Suzuki-Miyaura coupling with a boronic acid derivative of morpholine enables direct attachment .
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Morpholine Integration: Nucleophilic aromatic substitution or palladium-catalyzed coupling links the indazole to morpholine .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indazole cyclization | Hydrazine hydrate, Cu(OAc)₂, DMSO, 100°C | 75–85 |
| Suzuki coupling | Morpholine boronic ester, Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O | 60–70 |
Mechanism of Action and Biological Activity
Kinase Inhibition
Structural analogs, such as imidazo[1,2-b]pyridazine-morpholine hybrids, exhibit potent inhibition of transforming growth factor-β-activated kinase 1 (TAK1), a key regulator of NF-κB and MAPK signaling pathways . Molecular docking studies suggest that the morpholine oxygen forms hydrogen bonds with conserved lysine residues (e.g., Lys-63) in the ATP-binding pocket, while the indazole moiety engages in hydrophobic interactions with adjacent residues (Cys-174, Gly-45) .
Antiproliferative Effects
In vitro studies on related indazole derivatives demonstrate dose-dependent inhibition of cancer cell proliferation (IC₅₀ = 0.23–1.15 μM) . For instance, compound 2f (a pyridyl-indazole analog) suppresses 4T1 breast cancer cells by inducing mitochondrial apoptosis via ROS generation and caspase-3 activation .
Therapeutic Applications
Oncology
TAK1 inhibitors are under investigation for multiple myeloma (MM) due to the kinase's role in promoting cell survival and drug resistance . Preclinical models show that morpholine-indazole hybrids reduce tumor growth by 60–80% in xenograft assays without significant toxicity .
Neurological Disorders
Future Directions
Structural Optimization
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SAR Studies: Modifying the morpholine ring (e.g., introducing methyl groups) enhances kinase selectivity and metabolic stability .
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Prodrug Design: Esterification of the morpholine nitrogen could improve oral bioavailability .
Target Expansion
Beyond TAK1, this compound may inhibit PI3K/Akt/mTOR pathways, as seen in pictilisib (a related morpholine-sulfonamide) .
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